N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-aminothiazole with appropriate alkylating agents under controlled conditions.
Cyclization: The next step involves the cyclization of the thiazole derivative with a suitable pyrimidine precursor. This reaction often requires the use of strong acids or bases as catalysts and is conducted under reflux conditions.
Functionalization: The final step involves the introduction of the isopentyl and carboxamide groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and antitubercular agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding due to its ability to interact with specific proteins.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism by which N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrimidine rings allow for strong binding to active sites, inhibiting the function of target proteins. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antitubercular effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Isopropyl (2E)-2-[4-(isopentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The isopentyl group, in particular, enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Properties
Molecular Formula |
C13H17N3O2S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
2-methyl-N-(3-methylbutyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H17N3O2S/c1-8(2)4-5-14-11(17)10-6-15-13-16(12(10)18)7-9(3)19-13/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI Key |
QTMNFHFAKAPZML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCC(C)C |
Origin of Product |
United States |
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